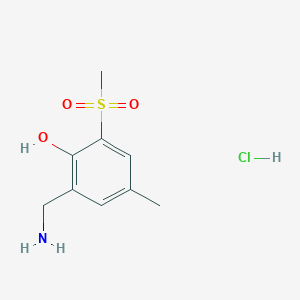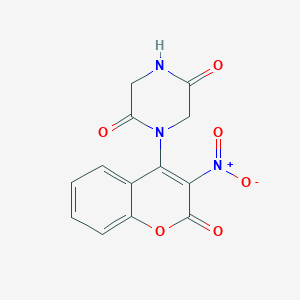
1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione is a complex organic compound that belongs to the class of benzopyran derivatives These compounds are known for their diverse biological activities and are widely studied in the fields of medicinal chemistry and pharmacology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzopyran core, which can be synthesized through the reaction of salicylaldehyde with alkyl cyanoacetates . The nitro group is introduced via nitration reactions, and the piperazine ring is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the piperazine ring.
Applications De Recherche Scientifique
1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group and the benzopyran core play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: A benzopyran derivative known for its anticoagulant properties.
Spiro[2H-1-benzopyran-2,2’-[2H]indole]: Another benzopyran derivative with distinct chemical properties.
Uniqueness
1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione is unique due to the presence of both the nitro group and the piperazine ring, which confer specific chemical reactivity and potential biological activities not found in other benzopyran derivatives.
Propriétés
Numéro CAS |
88353-21-3 |
|---|---|
Formule moléculaire |
C13H9N3O6 |
Poids moléculaire |
303.23 g/mol |
Nom IUPAC |
1-(3-nitro-2-oxochromen-4-yl)piperazine-2,5-dione |
InChI |
InChI=1S/C13H9N3O6/c17-9-6-15(10(18)5-14-9)11-7-3-1-2-4-8(7)22-13(19)12(11)16(20)21/h1-4H,5-6H2,(H,14,17) |
Clé InChI |
SMGONWNPTMSHEW-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(CC(=O)N1)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)
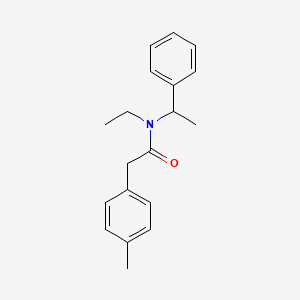
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)
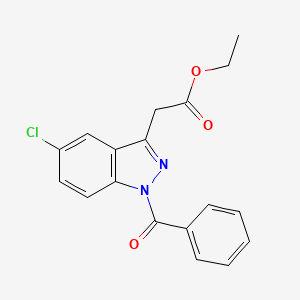
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B14385989.png)
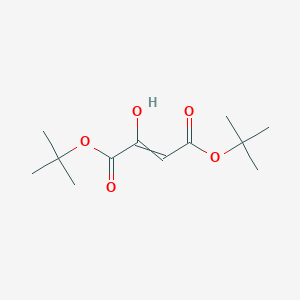
![{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid](/img/structure/B14386002.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)
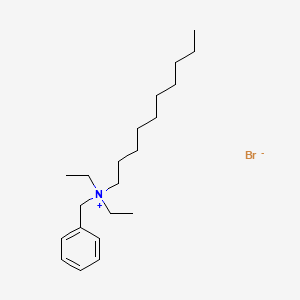
![Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-](/img/structure/B14386015.png)



